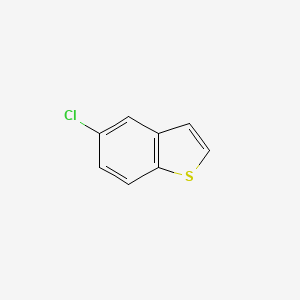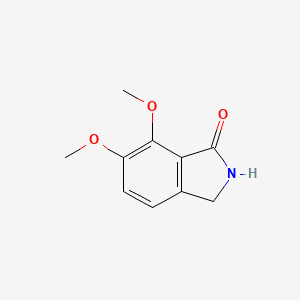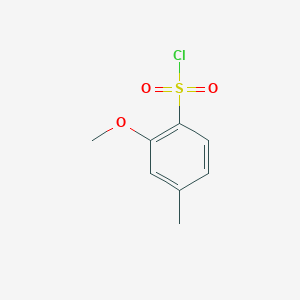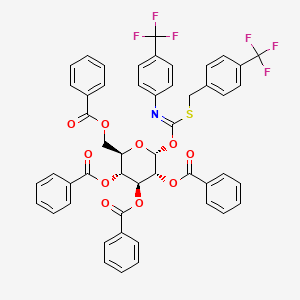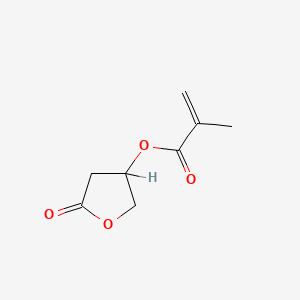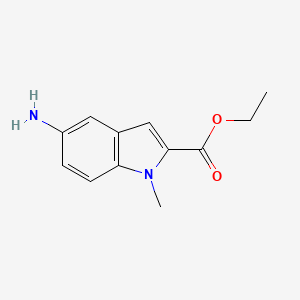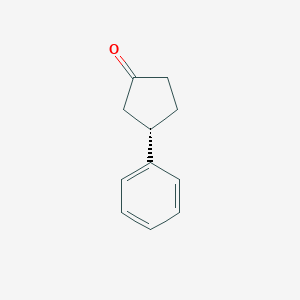
(S)-3-Phenylcyclopentanone
Overview
Description
(S)-3-Phenylcyclopentanone is a cyclic ketone that has been studied extensively for its potential applications in a variety of scientific fields. It is a versatile compound with a wide variety of synthesis methods, scientific research applications, and biochemical and physiological effects.
Scientific Research Applications
Application in Drug Research
- Cytotoxic Activity: Compounds with a cyclopentanone core, similar to (S)-3-Phenylcyclopentanone, have shown cytotoxic activity against various cell lines, indicating potential as lead compounds in drug research and discovery (Feng et al., 2019).
Application in Modern Drug Discovery
- Bicyclo[1.1.1]Pentane (BCP) as a Bioisostere: BCP, structurally related to (S)-3-Phenylcyclopentanone, is used in modern drug discovery for its properties like good passive permeability, high aqueous solubility, and metabolic stability. It helps expand the available drug-like chemical space (Kanazawa et al., 2017).
Application in Stereoselective Synthesis
- Chiral Inversion and Synthesis: The (S)-3-Phenylcyclopentanone and its derivatives have been used in enantioconvergent synthesis, demonstrating their relevance in stereoselective chemical processes (Gharpure & Rao, 1990).
Application in Conformational Studies
- Photoelectron Circular Dichroism: Studies have used derivatives of (S)-3-Phenylcyclopentanone in photoelectron spectroscopy and circular dichroism to understand the conformational and structural changes in chiral molecular systems (Turchini et al., 2013).
Application in Medicinal Chemistry
- 3-Phenylcoumarins Derivatives: As part of the 3-Phenylcoumarins family, (S)-3-Phenylcyclopentanone derivatives play a role in the design of new drug candidates due to their versatile pharmacological applications (Matos et al., 2021).
Application in Nonclassical Phenyl Ring Bioisostere
- Replacement in γ-Secretase Inhibitor: The substitution of a phenyl ring in a γ-secretase inhibitor with a bicyclo[1.1.1]pentane motif, related to (S)-3-Phenylcyclopentanone, led to improved biopharmaceutical properties, indicating its role in enhancing the balance of properties like enzyme inhibition and metabolic stability (Stepan et al., 2012).
properties
IUPAC Name |
(3S)-3-phenylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBXYJLOYZMFIN-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448724 | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenylcyclopentanone | |
CAS RN |
86505-50-2 | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Phenylcyclopentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




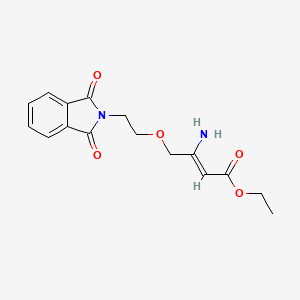
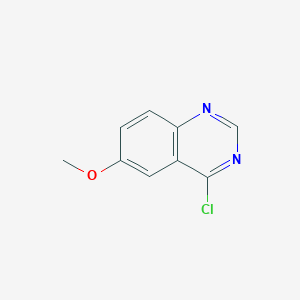
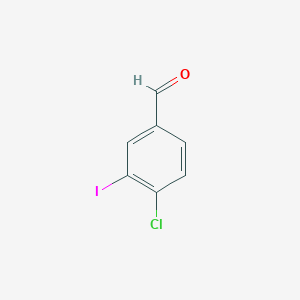
![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)
